Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate involves intricate chemical reactions that result in its unique structure. A notable method includes reactions where intermediates like 5-amino-1-phenylpyrazole-4-carbonitriles undergo transformations in the presence of dimethyl acetylenedicarboxylate and potassium carbonate, yielding derivatives with complex structural frameworks (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is characterized by intricate arrangements of atoms and bonds that confer its unique properties. Structural determinations, often done through techniques like X-ray crystallography, reveal the compound's complex geometry, including coordination with potassium ions and the formation of stable frameworks (Haines & Hughes, 2012).
Chemical Reactions and Properties
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate partakes in various chemical reactions, highlighting its reactivity and the potential for creating a wide array of derivatives. Such reactions include Friedel-Crafts reactions of indoles with alpha-amido sulfones in the presence of specific catalysts, leading to the synthesis of compounds with significant chemical diversity (Ballini et al., 2006).
Scientific Research Applications
Potassium fluoride on basic alumina promotes the reaction of 3-(1-arylsulfonylalkyl)-indoles with easily enolisable derivatives, which are valuable intermediates for synthesizing indole-based alkaloids and amino acids (Ballini et al., 2008).
Potassium trimethylsilanolate is used for the elimination of potassium arenesulfinate from alkyl aryl sulfones, resulting in E-alkenes suitable for synthesis with benzyl or allyl groups (Baker‐Glenn et al., 2005).
Sodium sulfonate groups substituted anthraquinone, related to potassium sulfonates, show enhanced electrochemical performance and cycling stability in potassium batteries, offering a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).
Potassium sulfonate dihydrate forms colorless plates, linking potassium cations, sulfonate anions, and water molecules in a three-dimensional network through K-O coordination and hydrogen bonds, which could have implications in crystallography and materials science (Haines & Hughes, 2012).
Indoles, similar in structure to Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, show fluorescence in neutral forms, suggesting applications in fluorescence spectroscopy (Bridges & Williams, 1968).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
potassium;2,3,3-trimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOSPCYIJAHKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635581 | |
Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
CAS RN |
184351-56-2 | |
Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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